molecular formula C8H10N2O B094105 N'-Hydroxy-4-methylbenzenecarboximidamide CAS No. 19227-13-5

N'-Hydroxy-4-methylbenzenecarboximidamide

Cat. No.: B094105
CAS No.: 19227-13-5
M. Wt: 150.18 g/mol
InChI Key: NKJXMLIWSJATEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-Hydroxy-4-methylbenzenecarboximidamide can be synthesized through the reaction of p-tolunitrile with hydroxylamine . The reaction typically involves the use of a solvent such as acetonitrile and a base like triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of N’-Hydroxy-4-methylbenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: N’-Hydroxy-4-methylbenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N’-Hydroxy-4-methylbenzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N’-Hydroxy-4-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-Hydroxy-4-methoxybenzenecarboximidamide
  • N-Hydroxy-4-chlorobenzenecarboximidamide
  • N-Hydroxy-4-nitrobenzenecarboximidamide

Comparison: N’-Hydroxy-4-methylbenzenecarboximidamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

CAS No.

19227-13-5

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N'-hydroxy-4-methylbenzenecarboximidamide

InChI

InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10)

InChI Key

NKJXMLIWSJATEE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=NO)N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\O)/N

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)N

Appearance

Assay:≥98%A crystalline solid

Pictograms

Irritant

Synonyms

p-Toylamideoxime

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Hydroxy-4-methylbenzenecarboximidamide
Reactant of Route 2
N'-Hydroxy-4-methylbenzenecarboximidamide
Reactant of Route 3
N'-Hydroxy-4-methylbenzenecarboximidamide
Reactant of Route 4
Reactant of Route 4
N'-Hydroxy-4-methylbenzenecarboximidamide
Reactant of Route 5
N'-Hydroxy-4-methylbenzenecarboximidamide
Reactant of Route 6
N'-Hydroxy-4-methylbenzenecarboximidamide
Customer
Q & A

Q1: What are the key structural features of N'-Hydroxy-4-methylbenzenecarboximidamide and how do these influence its crystal structure?

A1: this compound (also known as 4-Methylbenzamide oxime) is a derivative of benzonitrile. [] The molecule features a benzamide group with a methyl substituent at the para position and a hydroxyimino group attached to the carbonyl carbon. A key characteristic of this compound is its ability to form hydrogen bonds. Intramolecular N—H⋯O hydrogen bonds exist within the molecule itself. [] Additionally, intermolecular hydrogen bonding, specifically N—H⋯O and O—H⋯N interactions, significantly influence the crystal packing. This compound crystallizes with two molecules per asymmetric unit. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.